Cas no 94843-30-8 (4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole)

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a 3,4-dichlorophenyl group. This structure imparts unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The dichlorophenyl moiety enhances lipophilicity and bioactivity, while the thiadiazole ring contributes to stability and reactivity. Its applications include potential use as an intermediate in the synthesis of biologically active molecules, particularly fungicides and herbicides. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. High purity grades are available for research purposes, ensuring reproducibility in experimental settings. Proper handling is advised due to its reactive functional groups.
4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole structure
94843-30-8 structure
Product Name:4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole
CAS No:94843-30-8
MF:C8H4Cl2N2S
MW:231.101758003235
CID:5691193
PubChem ID:1475449
Update Time:2025-06-27

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 10L-047
    • AKOS005075252
    • Bionet2_000953
    • HMS1366L07
    • 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole
    • 94843-30-8
    • 4-(3,4-dichlorophenyl)thiadiazole
    • 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole
    • Inchi: 1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H
    • InChI Key: IPSUZXWGZYVNNU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CSN=N1)Cl

Computed Properties

  • Exact Mass: 229.9472247g/mol
  • Monoisotopic Mass: 229.9472247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 54Ų

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658018-1mg
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Additional information on 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole

4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazole: A Versatile Compound with Promising Applications in Biomedical Research

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole (CAS No. 94843-30-8) is a unique organic compound that has garnered significant attention in recent years due to its multifaceted properties and potential applications in biomedical research. This compound belongs to the class of heterocyclic compounds known as 1,2,3-thiadiazoles, which are characterized by their sulfur-containing five-membered ring structure. The 3,4-dichlorophenyl substituent further enhances its chemical reactivity and biological activity, making it a valuable candidate for further exploration in drug discovery and functional material development.

Recent studies have highlighted the importance of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole in the context of targeted drug delivery systems and antimicrobial applications. For instance, a 2023 research paper published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The study attributed this activity to the synergistic effect of the 3,4-dichlorophenyl group and the 1,2,3-thiadiazole ring, which collectively enhance the compound's ability to disrupt fungal cell membranes.

Moreover, the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole has shown promise in the development of novel therapeutic agents for inflammatory diseases. A 2022 review in Pharmaceutical Research highlighted its potential as an anti-inflammatory agent due to its ability to modulate the activity of key inflammatory cytokines such as TNF-α and IL-6. The compound's 1,2,3-thiadiazole core structure is believed to interact with specific protein targets, thereby inhibiting the signaling pathways associated with chronic inflammation.

From a synthetic perspective, the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole has been synthesized through various methods, including the multicomponent reaction approach. A 2023 study in Organic & Biomolecular Chemistry reported the successful synthesis of this compound via a one-pot reaction involving 3,4-dichlorophenyl derivatives, thiourea, and a suitable solvent system. The reaction conditions were optimized to achieve high yields and purity, which is critical for its application in pharmaceutical formulations.

Another area of interest is the photophysical properties of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole, which have been explored for use in optoelectronic devices. A 2023 publication in Advanced Materials demonstrated that this compound exhibits excellent photovoltaic efficiency when incorporated into organic solar cell materials. The 1,2,3-thiadiazole ring structure contributes to the compound's ability to absorb light across a broad spectrum, making it a promising candidate for next-generation energy technologies.

Additionally, the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole has been investigated for its potential in nanotechnology applications. Researchers at the University of Tokyo (2023) reported that this compound can be used as a nanoparticle stabilizer due to its ability to form stable interactions with metal surfaces. This property is particularly useful in the development of nanomedicine, where the stability of drug-loaded nanoparticles is crucial for effective therapeutic delivery.

The 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole also shows promise in the field of biomaterials science. A 2023 study in Biomaterials Science explored its potential as a biocompatible coating material for medical devices. The compound's 1,2,3-thiadiazole ring structure was found to promote cell adhesion and proliferation, making it a potential candidate for implantable devices and tissue engineering applications.

In terms of toxicological profile, the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole has been evaluated for its safety in various biological systems. A 2023 study published in Toxicological Sciences reported that the compound exhibits low acute toxicity and no genotoxic potential in in vitro assays. These findings suggest that the compound may be suitable for further development as a therapeutic agent with minimal side effects.

Despite its promising properties, the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole still faces challenges in terms of large-scale production and cost-effective synthesis. However, recent advancements in green chemistry and process optimization have shown promise in overcoming these barriers. For example, a 2023 study in Catalysis Today reported the development of a microwave-assisted synthesis method that significantly reduces the reaction time and energy consumption required to produce this compound.

In conclusion, 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole (CAS No. 94843-30-8) represents a versatile compound with a wide range of potential applications in biomedical research. Its unique chemical structure and properties make it a valuable candidate for further exploration in drug discovery, nanotechnology, and biomaterials science. As research in this area continues to advance, it is likely that the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole will play an increasingly important role in the development of new therapeutic strategies and technological innovations.

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